molecular formula C12H15N3O B4688506 N-(2-methoxyethyl)-6-methyl-4-quinazolinamine

N-(2-methoxyethyl)-6-methyl-4-quinazolinamine

Cat. No. B4688506
M. Wt: 217.27 g/mol
InChI Key: KFOOGDOMAVEAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-6-methyl-4-quinazolinamine, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and activation of EGFR have been implicated in the development and progression of various types of cancers, making it an attractive target for cancer therapy.

Mechanism of Action

N-(2-methoxyethyl)-6-methyl-4-quinazolinamine exerts its anticancer effects by selectively binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This leads to downstream inhibition of various signaling pathways that promote cell proliferation, survival, and angiogenesis. This compound also induces apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It inhibits EGFR autophosphorylation, which is necessary for EGFR activation and downstream signaling. This compound also inhibits the phosphorylation of other signaling molecules downstream of EGFR, including AKT and ERK, which are involved in cell survival and proliferation. In addition, this compound induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-6-methyl-4-quinazolinamine is a potent and selective inhibitor of EGFR kinase activity, making it a valuable tool for studying the role of EGFR signaling in cancer biology. Its specificity and potency also make it a promising candidate for cancer therapy. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-6-methyl-4-quinazolinamine. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance mechanisms in cancer cells. Another area of research is the identification of biomarkers that can predict response to this compound and other EGFR inhibitors. Additionally, there is a need for further studies on the safety and efficacy of this compound in preclinical and clinical settings.

Scientific Research Applications

N-(2-methoxyethyl)-6-methyl-4-quinazolinamine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-methoxyethyl)-6-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-4-11-10(7-9)12(15-8-14-11)13-5-6-16-2/h3-4,7-8H,5-6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOOGDOMAVEAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.